molecular formula C8H12ClNO3 B12938005 3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride

3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B12938005
M. Wt: 205.64 g/mol
InChI Key: KVNPIZHEVIIPEU-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a furan ring, a methylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is typically introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, reduced compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and methylamino group are key functional groups that contribute to its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-3-yl)propanoic acid: Lacks the methylamino group, resulting in different reactivity and applications.

    2-(Methylamino)propanoic acid: Lacks the furan ring, leading to different chemical properties and uses.

    3-(Furan-3-yl)-2-amino propanoic acid:

Uniqueness

3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the furan ring and the methylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

3-(furan-3-yl)-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-9-7(8(10)11)4-6-2-3-12-5-6;/h2-3,5,7,9H,4H2,1H3,(H,10,11);1H

InChI Key

KVNPIZHEVIIPEU-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=COC=C1)C(=O)O.Cl

Origin of Product

United States

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